Cas no 166940-44-9 ((1R)-1-(2,4-Dimethylphenyl)ethan-1-ol)
(1R)-1-(2,4-Dimethylphenyl)ethan-1-ol is a chiral secondary alcohol featuring a 2,4-dimethylphenyl substituent. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The compound exhibits high optical purity, which is critical for enantioselective reactions and the production of chiral auxiliaries. Its aromatic dimethyl substitution enhances stability while allowing for selective functionalization. This alcohol is commonly employed in the synthesis of fine chemicals, agrochemicals, and active pharmaceutical ingredients (APIs), where precise stereochemistry is required. Its well-defined structure and reactivity profile make it a reliable building block for researchers in medicinal and synthetic chemistry.
166940-44-9 structure
Product Name:(1R)-1-(2,4-Dimethylphenyl)ethan-1-ol
CAS No:166940-44-9
MF:C10H14O
MW:150.217563152313
CID:110822
PubChem ID:10975666
Update Time:2025-05-21
(1R)-1-(2,4-Dimethylphenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanol, a,2,4-trimethyl-, (aR)-
- Benzenemethanol, -alpha-,2,4-trimethyl-, (-alpha-R)- (9CI)
- (1R)-1-(2,4-dimethylphenyl)ethan-1-ol
- (1R)-1-(2,4-DIMETHYLPHENYL)ETHANOL
- (R)-1-(2,4-Dimethylphenyl)ethanol
- NE24292
- Z360055782
- (1R)-1-(2,4-Dimethylphenyl)ethan-1-ol
-
- Inchi: 1S/C10H14O/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6,9,11H,1-3H3/t9-/m1/s1
- InChI Key: DNHQUGRUHBFDFT-SECBINFHSA-N
- SMILES: O[C@H](C)C1C=CC(C)=CC=1C
Computed Properties
- Exact Mass: 150.104
- Monoisotopic Mass: 150.104
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2
- XLogP3: 2.2
(1R)-1-(2,4-Dimethylphenyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | R701753-10mg |
(1R)-1-(2,4-dimethylphenyl)ethan-1-ol |
166940-44-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | R701753-50mg |
(1R)-1-(2,4-dimethylphenyl)ethan-1-ol |
166940-44-9 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | R701753-100mg |
(1R)-1-(2,4-dimethylphenyl)ethan-1-ol |
166940-44-9 | 100mg |
$ 250.00 | 2022-06-03 | ||
| Enamine | EN300-52793-0.05g |
(1R)-1-(2,4-dimethylphenyl)ethan-1-ol |
166940-44-9 | 98% | 0.05g |
$135.0 | 2023-06-14 | |
| Enamine | EN300-52793-0.1g |
(1R)-1-(2,4-dimethylphenyl)ethan-1-ol |
166940-44-9 | 98% | 0.1g |
$202.0 | 2023-06-14 | |
| Enamine | EN300-52793-0.25g |
(1R)-1-(2,4-dimethylphenyl)ethan-1-ol |
166940-44-9 | 98% | 0.25g |
$289.0 | 2023-06-14 | |
| Enamine | EN300-52793-0.5g |
(1R)-1-(2,4-dimethylphenyl)ethan-1-ol |
166940-44-9 | 98% | 0.5g |
$480.0 | 2023-06-14 | |
| Enamine | EN300-52793-1.0g |
(1R)-1-(2,4-dimethylphenyl)ethan-1-ol |
166940-44-9 | 98% | 1g |
$614.0 | 2023-06-14 | |
| Enamine | EN300-52793-2.5g |
(1R)-1-(2,4-dimethylphenyl)ethan-1-ol |
166940-44-9 | 98% | 2.5g |
$1202.0 | 2023-06-14 | |
| Enamine | EN300-52793-5.0g |
(1R)-1-(2,4-dimethylphenyl)ethan-1-ol |
166940-44-9 | 98% | 5g |
$1779.0 | 2023-06-14 |
(1R)-1-(2,4-Dimethylphenyl)ethan-1-ol Related Literature
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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